6-(4-ethylphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazine rings through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an inhibitor of specific enzymes, making it useful in studying enzyme functions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines with different substituents on the phenyl rings. For example:
- 6-(4-METHYLPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-CHLOROPHENYL)-3-ME-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties .
Properties
Molecular Formula |
C23H27N5OS |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5OS/c1-4-6-19-25-26-23-28(19)27-20(17-11-9-16(5-2)10-12-17)21(30-23)22(29)24-18-13-7-15(3)8-14-18/h7-14,20-21,27H,4-6H2,1-3H3,(H,24,29) |
InChI Key |
DBPIPFANWPTJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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